molecular formula C17H19N5O2 B5409558 4-({6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyrazinyl}carbonyl)morpholine

4-({6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyrazinyl}carbonyl)morpholine

Numéro de catalogue B5409558
Poids moléculaire: 325.4 g/mol
Clé InChI: UXXRPCLUBNIRJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-({6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyrazinyl}carbonyl)morpholine, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). This compound has gained significant attention due to its high selectivity towards mutated EGFR and its ability to overcome resistance to first-generation EGFR TKIs.

Mécanisme D'action

4-({6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyrazinyl}carbonyl)morpholine works by irreversibly binding to mutated EGFR, preventing the activation of downstream signaling pathways that promote tumor growth and survival. This compound has a higher affinity for mutated EGFR than wild-type EGFR, which allows for selective targeting of cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cells with EGFR mutations. This compound has also been found to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In addition, this compound has been shown to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-({6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyrazinyl}carbonyl)morpholine is its high selectivity towards mutated EGFR, which allows for selective targeting of cancer cells. This compound has also been found to be effective in overcoming resistance to first-generation EGFR TKIs, which makes it a promising candidate for the treatment of NSCLC. However, one limitation of this compound is its irreversible binding to mutated EGFR, which may lead to the development of resistance over time.

Orientations Futures

For research on 4-({6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyrazinyl}carbonyl)morpholine include the investigation of its efficacy in combination with other cancer treatments, such as chemotherapy and immunotherapy. In addition, further studies are needed to determine the long-term safety and efficacy of this compound in the treatment of NSCLC. Finally, the development of new EGFR TKIs with improved selectivity and efficacy is an area of ongoing research.

Méthodes De Synthèse

The synthesis of 4-({6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyrazinyl}carbonyl)morpholine involves a multi-step process that starts with the reaction of 2,6-dibromo-4-nitroaniline with ethyl 2-(2-oxo-1,3-dioxolan-4-yl)acetate to form 4-nitro-2-(2-oxo-1,3-dioxolan-4-yl)aniline. This intermediate is then reacted with 3-(3-pyridinyl)-1-azetidinol to form 4-nitro-2-(6-(3-(3-pyridinyl)-1-azetidinyl)-2-pyrazinyl)aniline. Finally, the nitro group is reduced to form this compound.

Applications De Recherche Scientifique

4-({6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyrazinyl}carbonyl)morpholine has been extensively studied for its efficacy in treating NSCLC with EGFR mutations. In preclinical studies, this compound has shown high selectivity towards mutated EGFR and has been found to be effective in overcoming resistance to first-generation EGFR TKIs. Clinical trials have also shown promising results, with this compound demonstrating significant improvement in progression-free survival and overall response rate in patients with EGFR-mutated NSCLC.

Propriétés

IUPAC Name

morpholin-4-yl-[6-(3-pyridin-3-ylazetidin-1-yl)pyrazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c23-17(21-4-6-24-7-5-21)15-9-19-10-16(20-15)22-11-14(12-22)13-2-1-3-18-8-13/h1-3,8-10,14H,4-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXRPCLUBNIRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=CC(=N2)N3CC(C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.